molecular formula C12H22O11 B10775425 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose CAS No. 37169-69-0

6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose

Cat. No.: B10775425
CAS No.: 37169-69-0
M. Wt: 342.30 g/mol
InChI Key: DLRVVLDZNNYCBX-BTLHAWITSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose can be synthesized through enzymatic rearrangement (isomerization) of sucrose. This process involves the use of enzymes such as glucosyltransferases, which facilitate the transfer of glucose units to form the desired glycosidic linkage . The reaction typically occurs under mild conditions, with controlled temperature and pH to optimize enzyme activity .

Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of sucrose using immobilized enzyme systems. This method allows for continuous production and high yields. The product is then purified through crystallization and drying processes to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose is unique due to its alpha-1,6-glycosidic bond, which imparts distinct physical and chemical properties. Its slow digestion rate and lower glycemic index make it a valuable compound for dietary and medical applications .

Properties

CAS No.

37169-69-0

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1

InChI Key

DLRVVLDZNNYCBX-BTLHAWITSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

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